2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a synthetic organic compound classified as a pyridine derivative. Its molecular formula is with a molecular weight of 239.67 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and research probes for biological processes .
The synthesis of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves several key steps:
The molecular structure of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine can be represented by its canonical SMILES notation: C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF
. Its InChI key is LSBNPHZGKGSCST-UHFFFAOYSA-N
, which provides a unique identifier for the compound in chemical databases.
InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
The reactivity of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine allows it to participate in various chemical reactions:
The mechanism of action of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is primarily related to its interaction with biological targets:
The compound's purity is usually around 95%, making it suitable for various research applications.
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine has several scientific uses:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3